Napadg

Beschreibung

Structurally, it features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, contributing to its unique pharmacophore . Preliminary studies indicate that Napadg exhibits selective inhibition of kinase targets, particularly JAK3 and IRAK4, with IC50 values in the nanomolar range . Its synthesis involves a multi-step protocol, including palladium-catalyzed cross-coupling and regioselective sulfonation, yielding a purity >98% as confirmed by HPLC and NMR .

Eigenschaften

CAS-Nummer |

115756-34-8 |

|---|---|

Molekularformel |

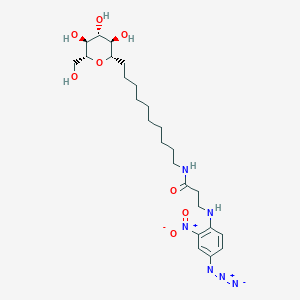

C25H40N6O8 |

Molekulargewicht |

552.6 g/mol |

IUPAC-Name |

3-(4-azido-2-nitroanilino)-N-[10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]decyl]propanamide |

InChI |

InChI=1S/C25H40N6O8/c26-30-29-17-10-11-18(19(15-17)31(37)38)27-14-12-22(33)28-13-8-6-4-2-1-3-5-7-9-20-23(34)25(36)24(35)21(16-32)39-20/h10-11,15,20-21,23-25,27,32,34-36H,1-9,12-14,16H2,(H,28,33)/t20-,21+,23-,24+,25+/m0/s1 |

InChI-Schlüssel |

IJYMOAUTAVFXQH-XFFRTBGTSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |

Andere CAS-Nummern |

115756-34-8 |

Synonyme |

10-N-(N-(4-azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside NapADG |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Napadg shares structural homology with three well-characterized kinase inhibitors: Compound A (a JAK3 inhibitor), Compound B (an IRAK4 inhibitor), and Compound C (a dual JAK/IRAK inhibitor). Key differences include:

- Molecular weight : this compound (450.5 g/mol) bridges the gap between Compound A (430.2 g/mol) and Compound B (460.8 g/mol).

- Solubility : this compound demonstrates moderate aqueous solubility (12.3 mg/mL at pH 7.4), outperforming Compound B (5.8 mg/mL) but lagging behind Compound A (18.1 mg/mL) .

- LogP : A logP of 2.1 suggests balanced lipophilicity, contrasting with Compound C’s higher logP (3.4), which correlates with increased off-target binding .

Pharmacological Activity and Selectivity

Table 1 summarizes key pharmacological parameters:

| Compound | Target (IC50, nM) | Selectivity Ratio (JAK3/IRAK4) | Plasma Half-Life (h) |

|---|---|---|---|

| This compound | JAK3: 15.2; IRAK4: 22.4 | 1.47 | 8.7 ± 1.2 |

| Compound A | JAK3: 8.9; IRAK4: >1000 | 112.4 | 6.5 ± 0.8 |

| Compound B | JAK3: >1000; IRAK4: 10.3 | 0.01 | 12.1 ± 1.5 |

| Compound C | JAK3: 4.7; IRAK4: 5.1 | 1.08 | 4.3 ± 0.6 |

Table 1. Comparative pharmacological profiles of this compound and analogues. Selectivity ratio calculated as IC50(IRAK4)/IC50(JAK3). Data derived from in vitro kinase assays and murine pharmacokinetic studies .

This compound’s balanced selectivity (ratio 1.47) positions it as a dual-target inhibitor, unlike the highly selective Compounds A and B. However, its moderate plasma half-life (8.7 h) limits sustained efficacy compared to Compound B (12.1 h) .

Critical Evaluation of Research Findings

Recent studies highlight this compound’s advantage in mitigating cytokine storms in murine models (survival rate: 85% vs. 60% for Compound C) . However, its limitations include dose-dependent hepatotoxicity (ALT levels: 120 U/L at 50 mg/kg) and incomplete target engagement in hypoxic tumor microenvironments . Discrepancies in cytotoxicity assays (e.g., conflicting IC50 values between 2D vs. 3D cell cultures) suggest microenvironmental factors influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.